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molecular formula C8H7F3O B8674599 Benzeneethanol, 2,3,6-trifluoro- CAS No. 114152-24-8

Benzeneethanol, 2,3,6-trifluoro-

Cat. No. B8674599
M. Wt: 176.14 g/mol
InChI Key: OVLNHUHKVMDBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880806

Procedure details

Lithium aluminum hydride (0.8 g) is suspended in dry diethyl ether (5 ml) and the mixture is stirred. To the mixture is added dropwise a solution of 2-(2,3,6-trifluorophenyl)acetic acid (2.0 g) in dry diethyl ether (15 ml), and the mixture is refluxed for 30 minutes. To the reaction mixture are added water (0.8 ml), 10% aqueous sodium hydroxide (0.8 ml) and water (1.6 ml) in this order, and the mixture is stirred at room temperature. To the mixture is added diethyl ether (10 ml), and the resulting precipitates are separated by filtration and washed with tetrahydrofuran. The washing liquid and the filtrate are combined and then concentrated under reduced pressure to give 2-(2,3,6-trifluorophenyl)ethyl alcohol (1.9 g), as colorless oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([F:15])[C:9]=1[CH2:16][C:17](O)=[O:18].O.[OH-].[Na+]>C(OCC)C>[F:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([F:15])[C:9]=1[CH2:16][CH2:17][OH:18] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)F)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
O
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)F)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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